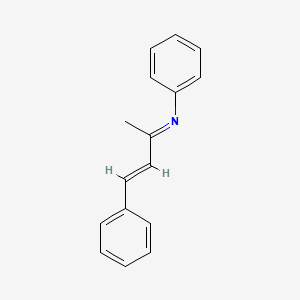
N-(1-Methyl-3-phenyl-2-propenylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-3-phenyl-2-propenylidene)aniline is an organic compound characterized by its unique structure, which includes a phenyl group and a propenylidene group attached to an aniline base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-phenyl-2-propenylidene)aniline typically involves the condensation reaction between aniline and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between aniline and cinnamaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-3-phenyl-2-propenylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-3-phenyl-2-propenylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1-Methyl-3-phenyl-2-propenylidene)aniline involves its interaction with molecular targets and pathways within a given system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide
- N-(1-Methyl-3-phenyl-2-propenylidene)dodecanohydrazide
- N-(1-Methyl-3-phenyl-2-propenylidene)decanohydrazide
Uniqueness
N-(1-Methyl-3-phenyl-2-propenylidene)aniline is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its phenyl and propenylidene groups provide a versatile framework for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
17424-79-2 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
(E)-N,4-diphenylbut-3-en-2-imine |
InChI |
InChI=1S/C16H15N/c1-14(17-16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-13H,1H3/b13-12+,17-14? |
InChI-Schlüssel |
SWZIFMPZYZSWMD-XGFAOIKISA-N |
Isomerische SMILES |
CC(=NC1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















